7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid
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Overview
Description
7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid: is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of an indene and a thiophene ring, with a carboxylic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of indenothiophenes, including 7,8-Dihydro-6H-indeno[4,5-b]thiophene, can be carried out using cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and polymers. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests that it could interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
6-Oxo-7-substituted-6H-indeno[5,4-b]thiophene-2-carboxylic acids: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiophene-2-carboxylic acid derivatives: These compounds have a thiophene ring with a carboxylic acid group, similar to 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which combines the properties of both indene and thiophene rings. This structural feature imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
62245-81-2 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[g][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)10-6-8-5-4-7-2-1-3-9(7)11(8)15-10/h4-6H,1-3H2,(H,13,14) |
InChI Key |
AYBQPAMKTWCGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)C=C(S3)C(=O)O |
Origin of Product |
United States |
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